molecular formula C16H16N4O3S B2703906 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797145-84-6

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2703906
CAS No.: 1797145-84-6
M. Wt: 344.39
InChI Key: QVEYLPLOGBIBMQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3-benzoxazole moiety linked via a sulfanyl group to an acetamide backbone, which is further substituted with a tetrahydrofuran (oxolan)-containing pyrazole ring. Such structural features are common in medicinal chemistry for targeting enzymes or receptors with hydrophobic and polar interaction sites .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-15(10-24-16-19-13-3-1-2-4-14(13)23-16)18-11-7-17-20(8-11)12-5-6-22-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEYLPLOGBIBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves the following steps:

    Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether formation: The benzo[d]oxazole is then reacted with a thiol to form the thioether linkage.

    Pyrazole synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-dicarbonyl compound.

    Coupling reaction: Finally, the benzo[d]oxazol-2-ylthio moiety is coupled with the pyrazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. For example, in anti-tubercular activity, it may inhibit the function of key enzymes in the Mycobacterium tuberculosis bacterium . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Key Structural Features and Analogues

The compound’s structural uniqueness lies in its 1,3-benzoxazole sulfanyl and oxolan-pyrazole groups. Below is a comparison with analogous compounds (Table 1):

Compound Name / ID Key Substituents / Moieties Functional Differences Biological Relevance (if reported) Source
Target Compound 1,3-Benzoxazol-2-ylsulfanyl, Oxolan-3-yl-pyrazole Combines aromatic benzoxazole with polar oxolan Not explicitly reported in evidence N/A
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)Ethyl]Acetamide (ZINC08993868) Quinazoline-2,4-dione, 3-Fluorophenyl ethyl Electron-deficient quinazoline core Acetylcholinesterase inhibition candidate
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(Methylsulfanyl)Phenyl]Acetamide Methylsulfanylphenyl, dihydro-pyrazolone Planar amide with R₂²(10) hydrogen-bonding dimers Structural ligand for coordination chemistry
N-[4-(1H-Pyrazol-4-yl)Phenyl]-2-(1H-Benzo[d][1,2,3]Triazol-1-yl)-N-(3-Chlorobenzyl)Acetamide (36) Benzotriazole, 3-chlorobenzyl Bulky benzotriazole with halogenated aryl Noncovalent protease inhibition (implied)
N-(4-Fluorobenzyl)-N-((S)-1-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-4-yl)-2-(5-(Pyrazol-4-yl)Acetamide (B14) Spirocyclic indene-oxazolidinone, fluorobenzyl Complex spirocyclic scaffold Anticancer or anti-inflammatory candidate

Critical Analysis of Structural Divergence

In contrast, quinazoline-2,4-dione () offers hydrogen-bonding carbonyl groups, enhancing interactions with enzymatic active sites . Benzotriazole () introduces a bulkier, nitrogen-rich heterocycle, likely influencing steric hindrance and binding specificity compared to benzoxazole .

Substituent Effects :

  • The oxolan-3-yl-pyrazole substituent improves solubility due to the oxygen-rich tetrahydrofuran ring, a feature absent in analogues like the methylsulfanylphenyl group () or halogenated aryl systems ().
  • Spirocyclic systems () introduce conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility compared to the target compound’s simpler pyrazole-oxolan motif .

Hydrogen-Bonding Patterns :

  • Compounds like ’s dichlorophenyl acetamide derivative form R₂²(10) hydrogen-bonding dimers via amide groups, a feature critical for crystal packing and stability . The target compound’s benzoxazole sulfanyl group may similarly participate in intermolecular interactions, though direct crystallographic data is unavailable.

Implications for Drug Design

  • The target compound’s benzoxazole sulfanyl group may enhance metabolic stability compared to ester- or ketone-containing analogues (e.g., ’s quinazoline dione).
  • The oxolan-pyrazole substituent could mitigate hydrophobicity-related toxicity, a common issue with halogenated aryl groups () .

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzoxazole moiety linked to a sulfanyl group and an acetamide functional group. The synthesis typically involves the reaction of 2-mercaptobenzoxazole with appropriate acyl chlorides under basic conditions. For instance, the synthesis can be carried out using triethylamine as a base in dichloromethane or chloroform as solvents.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. In studies involving related compounds, minimal inhibitory concentrations (MIC) were determined against various bacterial strains, including Bacillus subtilis and Escherichia coli. The presence of electron-donating groups in the structure often enhances antibacterial activity . Although specific data for this compound is limited, it is hypothesized that similar structural motifs may confer antimicrobial properties.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored extensively. For example, studies on related thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (liver carcinoma). These compounds often demonstrate IC50 values lower than conventional chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) suggests that modifications on the benzoxazole ring can significantly influence anticancer efficacy.

The proposed mechanisms by which benzoxazole derivatives exert their biological effects include:

  • Inhibition of Protein Kinases : Some compounds have been shown to inhibit key signaling pathways involved in cancer progression.
  • Apoptosis Induction : Activation of caspases and modulation of cell cycle progression are common pathways leading to apoptosis in cancer cells.

Case Studies

A study investigating related compounds found that specific substitutions on the benzoxazole ring enhanced biological activity. For instance, compounds with methoxy or dimethylamino substituents exhibited superior antibacterial properties compared to their unsubstituted counterparts .

CompoundMIC (µg/mL)Activity Type
Compound A5Antibacterial
Compound B10Anticancer
Compound C15Antifungal

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